Fluorescent orange 547

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

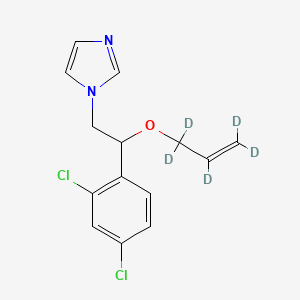

Fluorescent orange 547 is a fluorescent biolabel designed for excitation by helium-neon lasers (at 544 nm) or mercury arc lamps. It is an aminoreactive compound that can be used for covalent coupling to proteins and other biomolecules containing primary amino groups, such as amino-modified DNA-oligomers and amino-modified biotin . This compound exhibits strong solid-state emission and offers improved water solubility due to its negative overall charge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fluorescent orange 547 involves dissolving the compound in amine-free, dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 2 mg/ml . This solution should be prepared immediately before conjugation to ensure optimal reactivity. The compound is then added to a protein solution in bicarbonate buffer (0.1 M, pH 7.5) at a ratio of 1-2, depending on the number and position of amine groups in the protein .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis and purification processes similar to those used in laboratory settings, with additional steps to ensure consistency and purity for commercial use.

Chemical Reactions Analysis

Types of Reactions

Fluorescent orange 547 primarily undergoes aminoreactive coupling reactions. It can form covalent bonds with primary amino groups in proteins and other biomolecules .

Common Reagents and Conditions

Reagents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), bicarbonate buffer (0.1 M, pH 7.5).

Conditions: The reaction is typically carried out at room temperature for 30 to 60 minutes under constant or repeated stirring.

Major Products

The major products formed from these reactions are labeled proteins or biomolecules, where this compound is covalently attached to the target molecule .

Scientific Research Applications

Fluorescent orange 547 is widely used in various scientific research applications due to its strong fluorescence and water solubility . Some of its key applications include:

Chemistry: Used as a fluorescent probe for labeling and detecting biomolecules.

Biology: Employed in fluorescence microscopy and flow cytometry for visualizing cellular components and processes.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific proteins or nucleic acids.

Industry: Applied in the development of biosensors and other analytical tools for environmental monitoring and quality control

Mechanism of Action

Fluorescent orange 547 exerts its effects through covalent coupling to primary amino groups in proteins and other biomolecules . The compound’s fluorescence is activated upon excitation by specific wavelengths of light (544 nm for helium-neon lasers or mercury arc lamps), allowing it to emit a strong fluorescent signal . This property makes it an effective tool for detecting and visualizing target molecules in various applications.

Comparison with Similar Compounds

Fluorescent orange 547 can be compared to other fluorescent dyes such as SYTOX Orange, Alexa Fluor 555, and Cyanine-3 (Cy3) . These compounds share similar excitation and emission properties but differ in their chemical structures and specific applications. This compound is unique in its strong solid-state emission and improved water solubility due to its negative overall charge .

List of Similar Compounds

- SYTOX Orange

- Alexa Fluor 555

- Cyanine-3 (Cy3)

- Helix Fluor 575

- iFluor 555

This compound stands out for its versatility and effectiveness in various scientific research applications, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C30H35N2NaO8S2 |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

sodium;(2E)-3-(3-carboxypropyl)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3-methylindole-5-sulfonate |

InChI |

InChI=1S/C30H36N2O8S2.Na/c1-6-31-24-15-13-20(41(35,36)37)18-22(24)29(3,4)26(31)10-8-11-27-30(5,17-9-12-28(33)34)23-19-21(42(38,39)40)14-16-25(23)32(27)7-2;/h8,10-11,13-16,18-19H,6-7,9,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1 |

InChI Key |

CKNWOULQMNPCPW-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+] |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)

![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)